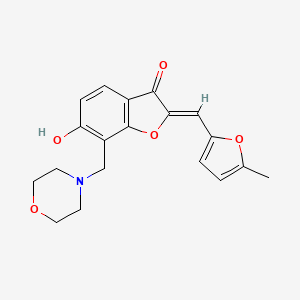

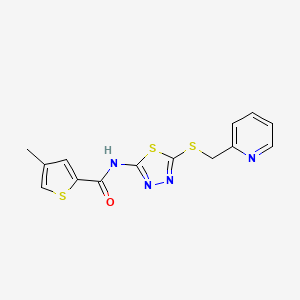

![molecular formula C40H60NOPS B2775313 2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline CAS No. 299950-73-5](/img/structure/B2775313.png)

2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group . The presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups suggests that this compound may have unique properties compared to simple aniline .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an aniline core with various substituents. The “2,4,6-tritert-butyl” groups would likely add significant steric bulk to the molecule, potentially influencing its reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the “2,4,6-tritert-butyl” and “phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl” groups. These groups could potentially influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

The electrochemical oxidation of anilines, including those with tert-butyl groups, leads to stable radical cations. Research has shown that the electro-oxidation of 2,6-di-tert-butyl-4-R-anilines in a reversible one-electron transfer generates stable radical cations, as investigated using electroanalytical techniques and examined through cyclic voltammetry and ESR spectroscopy (Speiser, Rieker, & Pons, 1983). These findings are crucial for understanding the electrochemical behavior of complex anilines in various chemical and industrial processes.

Chemical Synthesis and Modification

The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been explored for introducing hydroxy groups and N-iodophenylation of N-arylamides. This chemistry is relevant for the modification of aniline derivatives, including those with tert-butyl groups, offering pathways for structural diversification (Itoh et al., 2002).

Catalysis

Aniline derivatives, particularly those with bulky tert-butyl groups, are involved in catalytic processes. For instance, (pi-allyl)palladium complexes bearing sp2-hybridized phosphorus ligands have shown efficiency in catalyzing direct conversion of allylic alcohols, indicating the potential of such compounds in catalysis (Ozawa et al., 2002). These reactions proceed without the need for activating agents, showcasing the utility of these complexes in organic synthesis.

Material Science and Electroluminescence

Compounds related to the chemical structure of interest have been used in the development of emitting amorphous molecular materials for electroluminescence. A novel class of color-tunable emitting amorphous molecular materials demonstrates the potential for organic electroluminescent devices, indicating the relevance of such aniline derivatives in material science and technology applications (Doi et al., 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60NOPS/c1-26(2)30-21-32(27(3)4)37(33(22-30)28(5)6)43(44,42-25-29-19-17-16-18-20-29)41-36-34(39(10,11)12)23-31(38(7,8)9)24-35(36)40(13,14)15/h16-24,26-28H,25H2,1-15H3,(H,41,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGVMHVWHTGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OCC3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

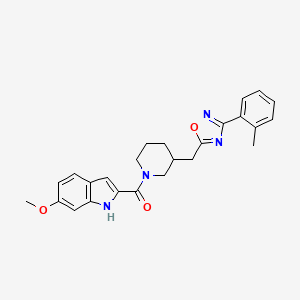

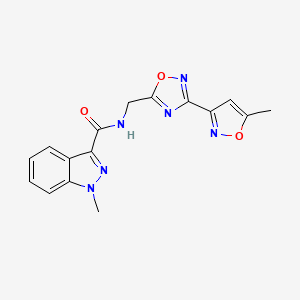

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)

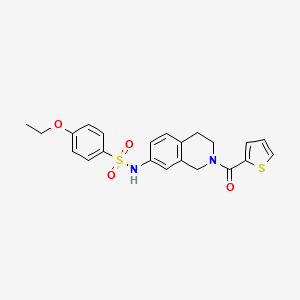

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)

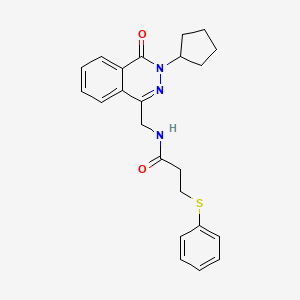

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)

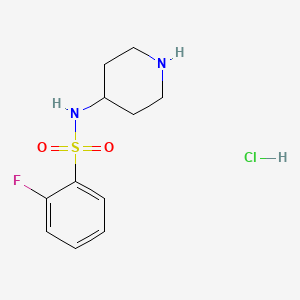

![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)

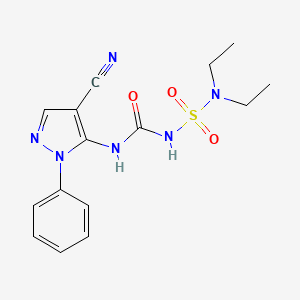

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)